molecular formula C18H19FN2O4 B2722390 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1797640-91-5

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2722390
CAS No.: 1797640-91-5
M. Wt: 346.358
InChI Key: MBHSEMMBBVVPOD-UHFFFAOYSA-N
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Description

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, methoxy, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 3-fluorophenylmethanol with 2-methoxyphenylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The oxalamide moiety can also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(3-bromophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(3-iodophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide

Uniqueness

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-24-15-9-4-3-8-14(15)21-18(23)17(22)20-11-16(25-2)12-6-5-7-13(19)10-12/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHSEMMBBVVPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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